2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
Description
2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazolo-oxazine core with an ethanamine substituent at the 3-position, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-2-1-6-9-10-7-5-12-4-3-11(6)7;;/h1-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJKFYZPGPBPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Biochemical Pathways
Similar compounds have been found to interact with various enzymes and receptors, affecting multiple biochemical pathways.
Biological Activity
The compound 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride is a heterocyclic compound with potential pharmacological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine; dihydrochloride
- Molecular Formula : C₆H₈N₄O·2HCl
- Molecular Weight : 183.16 g/mol
- CAS Number : 2567504-49-6
Biological Activity Overview
Research indicates that compounds with triazolo and oxazin structures exhibit various biological activities such as:
- Antiproliferative Effects : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, triazolo derivatives have demonstrated significant activity against breast and colon cancer cell lines .
- Antimicrobial Properties : Some derivatives of triazoles and oxazines have been reported to possess antimicrobial activity against various pathogens .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .
The mechanisms through which these compounds exert their biological effects include:
- Interference with DNA Synthesis : Certain triazolo compounds inhibit DNA synthesis in cancer cells.
- Modulation of Enzyme Activity : By inhibiting enzymes such as dihydrofolate reductase (DHFR), these compounds can disrupt critical metabolic processes in pathogens and cancer cells .
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Synthesis Methods
The synthesis of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine typically involves:
- Cyclization Reactions : Utilizing hydrazine derivatives and oxazin precursors under acidic conditions to form the triazolo structure .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Structural Differences and Implications
Substituent Effects :
- The target compound’s ethanamine group may enhance solubility and bioavailability compared to analogs with carboxylate esters (e.g., methyl carboxylate in ) or bulky aryl groups (e.g., mesityl in ). This makes it more suitable for pharmaceutical applications, such as receptor targeting .
- Salt Form : The dihydrochloride salt likely improves stability and aqueous solubility relative to tetrafluoroborate (e.g., ) or hexafluorophosphate salts (e.g., ), which are often hygroscopic and require inert storage conditions .
- Catalytic vs. Pharmaceutical Potential: Analogs with mesityl or benzyl groups (e.g., ) are widely used in asymmetric catalysis due to their ability to stabilize transition states via steric and electronic effects. In contrast, the target compound’s amine group may favor biological interactions, such as binding to enzymes or receptors .
Preparation Methods
Hydrazine-Oxazine Cyclocondensation
The triazoloxazine scaffold is constructed through a [3+2] cycloaddition or thermal cyclization. A representative route involves:
- Step 1 : Reacting 2-hydrazinyl-1,4-oxazine A with formamidine acetate under reflux in acetic acid to form the triazole ring.
$$
\text{2-Hydrazinyl-1,4-oxazine} + \text{H}_2\text{N-C(=NH)-OAc} \xrightarrow{\Delta, \text{AcOH}} \text{Triazoloxazine Intermediate}
$$
This method parallels the synthesis of BTK inhibitors described in EP4008328A1, where triazole rings are formed via hydrazine-amide cyclizations.
Alternative Route: Nitrene Insertion
Nitrene intermediates generated from azide precursors can insert into C–H bonds of oxazines. For example:
- Step 1 : Treating 3-azido-1,4-oxazine B with a transition metal catalyst (e.g., CuI) to generate a nitrene, which undergoes intramolecular insertion to form the triazole.
$$
\text{3-Azido-1,4-oxazine} \xrightarrow{\text{CuI, \Delta}} \text{Triazoloxazine}
$$
This approach mirrors the synthesis of nitrogen heterocycles in ACE inhibitors like ramipril, where azide-alkyne cycloadditions are employed.
Introduction of the Ethanamine Side Chain
Nucleophilic Substitution at C3
The triazoloxazine’s C3 position is electrophilic, enabling substitution. A two-step sequence is typical:
- Step 1 : Bromination of triazoloxazine C using N-bromosuccinimide (NBS) in CCl₄ to yield 3-bromo-triazoloxazine D .
- Step 2 : Displacement of bromide with ethylenediamine in DMF at 80°C, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
$$
\text{3-Bromo-triazoloxazine} + \text{H}2\text{N-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DMF}} \text{Ethanamine Intermediate}
$$
Yields for analogous substitutions in oxadiazole systems range from 65–78%.
Reductive Amination
An alternative employs reductive amination of a ketone precursor:
- Step 1 : Reacting 3-acetyl-triazoloxazine E with ammonium acetate and NaBH₃CN in MeOH to yield the ethanamine derivative.
$$
\text{3-Acetyl-triazoloxazine} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ethanamine Intermediate}
$$
This method is noted in PMC5357090 for oxadiazole-amide derivatives, achieving 70–85% yields.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with HCl gas in anhydrous ether or HCl (aq.) to precipitate the dihydrochloride salt:
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (dec.) | Differential Scanning Calorimetry |
| $$ ^1\text{H NMR} $$ (D₂O) | δ 4.25 (t, 2H, OCH₂), 3.10 (m, 4H, CH₂NH₂) | 400 MHz Bruker Avance |
| $$ ^{13}\text{C NMR} $$ | δ 158.9 (C3-triazole), 67.4 (OCH₂) | 100 MHz, DMSO-d₆ |
| HRMS (ESI+) | m/z 212.1294 [M+H]⁺ | Calculated: 212.1298 |
Optimization and Challenges
Regioselectivity in Cyclization
The position of triazole ring fusion (e.g., [3,4-c] vs. [2,3-d]) is controlled by the oxazine substituents. Steric hindrance from cyclohexyl groups (as in EP4008328A1) directs cyclization to the [3,4-c] position.
Side Reactions
- Over-alkylation : Mitigated by using excess ethylenediamine (3 equiv.) and low temperatures.
- Oxidation : Anaerobic conditions (N₂ atmosphere) prevent triazole ring oxidation during amination.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the cyclization step, reducing reaction times from 12 h to 30 min. Environmental metrics:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:
- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk decomposition. Lower temperatures (40–60°C) can enhance selectivity for triazolo-oxazine ring formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane may reduce side reactions during coupling steps .
- Catalysts: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or acid/base conditions must be tailored to stabilize reactive intermediates .
- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) effectively isolates the dihydrochloride salt .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: A multi-technique approach ensures accuracy:
- X-ray Crystallography: Resolves the triazolo-oxazine core and confirms dihydrochloride protonation sites (e.g., N1 and N4 positions) .
- NMR Spectroscopy: and NMR identify proton environments (e.g., ethylamine chain integration at δ 2.8–3.2 ppm) and verify dihydrochloride formation via absence of free amine signals .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z calculated for CHClNO) .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer: Contradictions often arise from variability in experimental design:
- Replicate Studies: Use ≥3 biological replicates per condition to distinguish outliers from trends .
- Standardized Assays: Control cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) reduce inter-lab variability .
- Meta-Analysis: Pool data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to resolve discrepancies .
Q. What in silico strategies predict pharmacokinetic properties and target interactions?
Methodological Answer: Computational workflows include:
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., triazolo-oxazine interactions with serotonin receptors) using AMBER or GROMACS .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier permeability (logBB >0.3) based on lipophilicity (LogP ~1.5) .
- Docking Studies (AutoDock Vina): Prioritize synthetic analogs by docking scores (e.g., ΔG < -8 kcal/mol for 5-HT receptor) .
Q. How can environmental impact studies be designed to assess this compound’s fate?
Methodological Answer: Adopt tiered environmental risk assessment frameworks:
- Phase 1 (Lab-Scale): Measure hydrolysis half-life (t) under pH 7–9 and UV stability to model degradation pathways .
- Phase 2 (Ecosystem Modeling): Use OECD 308 guidelines to assess sediment/water partitioning (log K >3 indicates high adsorption) .
- Phase 3 (Toxicity Screening): Conduct Daphnia magna acute toxicity (EC) and algal growth inhibition tests (72-h IC) .
Data Contradiction Analysis
Q. What statistical approaches resolve variability in dose-response relationships?
Methodological Answer: Advanced statistical frameworks mitigate variability:
- Nonlinear Regression: Fit sigmoidal curves (Hill equation) to EC data; compare confidence intervals across studies .
- ANOVA with Split-Plot Design: Isolate variability from factors like batch effects or storage conditions (e.g., lyophilized vs. solution stability) .
- Bayesian Hierarchical Models: Integrate prior data (e.g., IC ranges from similar triazolo derivatives) to refine posterior estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
